4-fluoro-N-(3-(6-(4-methylpiperidin-1-yl)pyridazin-3-yl)phenyl)benzenesulfonamide
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Overview
Description
4-FLUORO-N-{3-[6-(4-METHYLPIPERIDIN-1-YL)PYRIDAZIN-3-YL]PHENYL}BENZENE-1-SULFONAMIDE is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmaceuticals, and materials science. This compound features a fluorine atom, a piperidine ring, and a pyridazine moiety, which contribute to its unique chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-FLUORO-N-{3-[6-(4-METHYLPIPERIDIN-1-YL)PYRIDAZIN-3-YL]PHENYL}BENZENE-1-SULFONAMIDE typically involves multiple steps, including the formation of key intermediates and their subsequent coupling. One common approach is the Suzuki–Miyaura coupling reaction, which involves the use of boron reagents and palladium catalysts to form carbon-carbon bonds . The reaction conditions often include mild temperatures and the presence of a base to facilitate the coupling process.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of high-throughput screening methods can help identify the most efficient catalysts and reaction conditions for large-scale production.
Chemical Reactions Analysis
Types of Reactions
4-FLUORO-N-{3-[6-(4-METHYLPIPERIDIN-1-YL)PYRIDAZIN-3-YL]PHENYL}BENZENE-1-SULFONAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.
Scientific Research Applications
4-FLUORO-N-{3-[6-(4-METHYLPIPERIDIN-1-YL)PYRIDAZIN-3-YL]PHENYL}BENZENE-1-SULFONAMIDE has several scientific research applications, including:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may be studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: The compound could be explored for its potential therapeutic effects, including anti-inflammatory or anticancer properties.
Industry: It may be used in the development of new materials with specific properties, such as improved thermal stability or conductivity.
Mechanism of Action
The mechanism of action of 4-FLUORO-N-{3-[6-(4-METHYLPIPERIDIN-1-YL)PYRIDAZIN-3-YL]PHENYL}BENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target of interest.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other sulfonamides and fluorinated aromatic compounds, such as:
- 4-FLUORO-N-{3-[6-(4-METHYLPIPERIDIN-1-YL)PYRIDAZIN-3-YL]PHENYL}BENZENE-1-SULFONAMIDE
- 4-FLUORO-N-{3-[6-(4-METHYLPIPERIDIN-1-YL)PYRIDAZIN-3-YL]PHENYL}BENZENE-1-SULFONAMIDE
Uniqueness
The uniqueness of 4-FLUORO-N-{3-[6-(4-METHYLPIPERIDIN-1-YL)PYRIDAZIN-3-YL]PHENYL}BENZENE-1-SULFONAMIDE lies in its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C22H23FN4O2S |
---|---|
Molecular Weight |
426.5 g/mol |
IUPAC Name |
4-fluoro-N-[3-[6-(4-methylpiperidin-1-yl)pyridazin-3-yl]phenyl]benzenesulfonamide |
InChI |
InChI=1S/C22H23FN4O2S/c1-16-11-13-27(14-12-16)22-10-9-21(24-25-22)17-3-2-4-19(15-17)26-30(28,29)20-7-5-18(23)6-8-20/h2-10,15-16,26H,11-14H2,1H3 |
InChI Key |
KDIAZHDKCXBKKU-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCN(CC1)C2=NN=C(C=C2)C3=CC(=CC=C3)NS(=O)(=O)C4=CC=C(C=C4)F |
Origin of Product |
United States |
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